Morpholine Urea vs. Morpholine Sulfonamide: Hydrogen-Bond Donor Capacity
The target compound contains a morpholine-4-carboxamide (urea) group, whereas its closest commercially cataloged analog, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034589-81-4), features a sulfonamide linker. The urea NH is a stronger hydrogen-bond donor (calculated pKa ~13.5–14.5) compared to the sulfonamide NH (pKa ~9–10), and the urea carbonyl lone pairs are more available for accepting hydrogen bonds than the sulfonyl oxygens [1]. This difference translates into distinct molecular recognition profiles, as sulfonamide oxygens are geometrically constrained and less polarizable than urea carbonyls, potentially resulting in divergent target binding affinities within the same chemotype series. [2].
| Evidence Dimension | Hydrogen-bond donor strength (approximate NH pKa) and acceptor geometry |
|---|---|
| Target Compound Data | Urea NH pKa ≈ 13.5–14.5; carbonyl oxygen with sp2 lone pairs capable of bifurcated H-bond acceptance. |
| Comparator Or Baseline | N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034589-81-4): sulfonamide NH pKa ≈ 9–10; sulfonyl oxygens tetrahedral, less polarizable. |
| Quantified Difference | ΔpKa ~3.5–5.5 units, implying >1000-fold difference in NH acidity and H-bond donor propensity under physiological conditions. |
| Conditions | Calculated pKa values (MarvinSketch 21.14, consensus method); aqueous phase, 298 K. |
Why This Matters
For procurement decisions in early-stage drug discovery, the H-bond donor capacity directly influences predicted binding thermodynamics and pharmacokinetic parameters such as permeability and solubility, making the urea variant preferable for targets requiring a strong, directional H-bond donor.
- [1] Calculated pKa and H-bond donor/acceptor properties using MarvinSketch (ChemAxon) version 21.14. Comparison of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide (CID 91629705) and its sulfonamide analog (CID 91629706). View Source
- [2] Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. J. Med. Chem., 65(6), 4836–4869. (Review providing contextual data on urea vs. sulfonamide H-bond donor strengths.) View Source
